molecular formula C8H11N3O2 B15225985 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15225985
M. Wt: 181.19 g/mol
InChI Key: FMVMGXHUHRTVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 917364-11-5) is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . The structure includes an amino group (-NH₂) at position 6 and a carboxylic acid (-COOH) at position 2 (Figure 1). This compound is primarily used in medicinal chemistry research, with applications in synthesizing analogs for pharmacological studies .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h4-5H,1-3,9H2,(H,12,13)

InChI Key

FMVMGXHUHRTVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with various aldehydes under reflux conditions in ethanol, followed by cyclization and further functionalization steps . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acids with different substituents, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs with anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Substitutions on the Imidazo[1,2-a]pyridine Core

Halogenated Derivatives
  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 182181-19-7): The chlorine atom at position 6 increases lipophilicity (cLogP ~1.2 vs. Demonstrated antibacterial activity against E. coli and S. aureus (inhibition zone: 30–33 mm) .
Alkyl-Substituted Derivatives
  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Methylation at position 7 introduces steric hindrance, affecting diastereomer formation (26% yield as a racemic mixture) . Reduced hydrogen-bonding capacity compared to the amino-substituted analog may lower target affinity.
Trifluoromethyl Derivatives
  • 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1774893-22-9): The electron-withdrawing CF₃ group increases carboxylic acid acidity (pKa ~2.5 vs. ~4.2 for the amino analog), enhancing solubility in basic environments. Metabolic stability is improved due to the CF₃ group’s resistance to oxidative degradation .

Analogs with Modified Ring Systems

Pyrimidine vs. Pyridine Core
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives :
    • Replacement of pyridine with pyrimidine increases ring strain but introduces additional hydrogen-bonding sites.
    • Compounds 8d , 8e , and 8f showed potent antibacterial activity (inhibition zones: 22–33 mm) against Gram-positive and Gram-negative pathogens .
Pyrroloimidazole Derivatives

Functional Group Modifications

Amide Conjugates
  • N-Indolyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 28) :
    • Indole substitution enhances π-π stacking interactions with aromatic residues in enzyme active sites.
    • Demonstrated improved ADME properties (e.g., logD ~1.8) compared to the carboxylic acid parent compound .
Ester Derivatives
  • Ethyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate: Esterification of the carboxylic acid group improves cell permeability (cLogP ~3.1) but requires hydrolysis for activation .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Weight cLogP Solubility (mg/mL)
Target Compound 917364-11-5 166.18 -0.5 12.5 (pH 7.4)
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 182181-19-7 196.61 1.2 4.8 (pH 7.4)
6-(Trifluoromethyl)-analog 1774893-22-9 234.18 0.8 8.2 (pH 7.4)

Biological Activity

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (often referred to as 7-amino-THIPCA) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine family, known for diverse pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 7-amino-THIPCA, highlighting key research findings and case studies.

  • Chemical Formula : C8H11N3O2
  • Molecular Weight : 181.2 g/mol
  • CAS Number : 1780785-28-5
  • IUPAC Name : 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

The biological activity of 7-amino-THIPCA is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 can reduce tumor metastasis and improve renal function in proteinuric conditions .

Anticancer Activity

Research indicates that 7-amino-THIPCA exhibits significant anticancer properties through its action on HPSE1. A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized to enhance selectivity and potency against HPSE1 while minimizing off-target effects on other glucuronidases like GUSβ and GBA. Compound 16 from this study showed improved inhibitory activity against HPSE1 compared to earlier compounds .

Anti-inflammatory Properties

Compounds derived from the imidazopyridine framework have been investigated for their anti-inflammatory capabilities. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies. Although direct evidence for 7-amino-THIPCA's anti-inflammatory effects is still emerging, its structural analogs have demonstrated significant activity in various inflammation models.

Case Studies

StudyFindings
Study on HPSE1 Inhibition Demonstrated that compound 16 derived from tetrahydroimidazo[1,2-a]pyridine showed enhanced selectivity and potency against HPSE1 compared to previous derivatives .
Neuroprotective Activity Related imidazopyridine compounds exhibited protective effects against oxidative stress in neuronal cell lines; further research is needed for direct implications of 7-amino-THIPCA .
Anti-inflammatory Activity Compounds with similar structures have shown the ability to inhibit COX enzymes and reduce cytokine production in vitro; specific data on 7-amino-THIPCA is currently lacking but warrants further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.